1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Core: This can be achieved through the condensation of a hydrazine derivative with an appropriate β-diketone.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.
Attachment of the Furan Ring: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, where a furan derivative is coupled with the pyrazole intermediate.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) on the fluorophenyl ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the fluorine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(furan-2-ylmethyl)urea: Shares the fluorophenyl and furan groups but differs in the core structure.
4-Propoxy-1H-pyrazole-3-carboxamide: Similar pyrazole core but lacks the fluorophenyl and furan groups.
Uniqueness: 1-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxy-1H-pyrazole-3-carboxamide is unique due to its combination of a fluorophenyl group, a furan ring, and a pyrazole core, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-propoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-2-9-25-16-12-22(14-7-5-13(19)6-8-14)21-17(16)18(23)20-11-15-4-3-10-24-15/h3-8,10,12H,2,9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIKICLHVKWFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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